molecular formula C7H8BrNO2 B182139 2-Bromo-3-(methoxymethoxy)pyridine CAS No. 162271-10-5

2-Bromo-3-(methoxymethoxy)pyridine

Cat. No. B182139
Key on ui cas rn: 162271-10-5
M. Wt: 218.05 g/mol
InChI Key: CATUEJFGWSUPBV-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

50 g of 2-bromo-3-hydroxypyridine was suspended in 200 ml of tetrahydrofuran, followed by adding 33 ml of chloromethyl methyl ether. While cooling to −20° C. and stirring, 17 g of 60% oily sodium hydride was added thereto little by little. After adding sodium hydride, the cooling medium was removed, followed by stirring at room temperature for 3.5 hours. Under cooling, ice water was added thereto little by little and the mixture was extracted with ethyl acetate. The organic phase was further washed with brine, dried over anhydrous sodium sulfate and the solvent was removed. The residue was subjected to silica gel column chromatography using 10-15% ethyl acetate/hexane as an eluent for separation and purification, to give 35 g of the target compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:9][O:10][CH2:11]Cl.[H-].[Na+]>O1CCCC1>[Br:1][C:2]1[C:7]([O:8][CH2:9][O:10][CH3:11])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling medium was removed
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling
ADDITION
Type
ADDITION
Details
ice water was added
EXTRACTION
Type
EXTRACTION
Details
little by little and the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
for separation and purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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